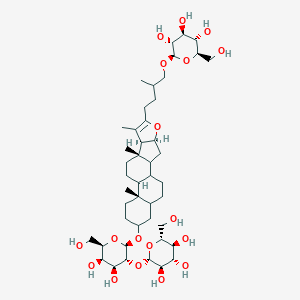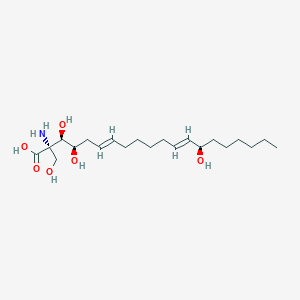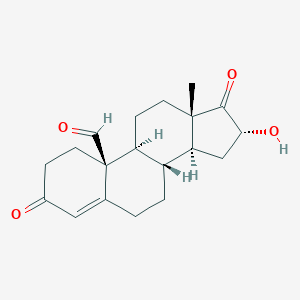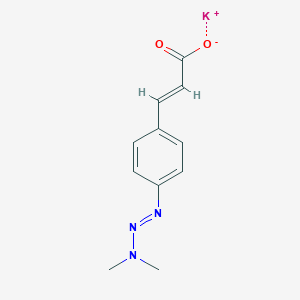![molecular formula C18H19ClN2O2 B238224 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many cancers. MLN8054 has been shown to inhibit the growth of cancer cells and is being studied as a potential treatment for cancer.
Mecanismo De Acción
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide inhibits Aurora A kinase, which is involved in cell division. Aurora A kinase is overexpressed in many cancers, and its inhibition can lead to cell death. This compound has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It induces mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. This compound has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is not selective for Aurora A kinase and can inhibit other kinases. It also has poor solubility and bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide. One direction is the development of more selective inhibitors of Aurora A kinase. Another direction is the study of this compound in combination with other cancer treatments, such as immunotherapy. The development of more effective formulations of this compound with improved solubility and bioavailability is also an area of future research. Finally, the study of this compound in clinical trials to determine its safety and efficacy in humans is an important area of future research.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzamide from 4-methylbenzoic acid. The second step is the synthesis of 4-(isobutyrylamino)phenyl)boronic acid from 4-aminophenylboronic acid and isobutyryl chloride. The final step is the coupling of 4-(isobutyrylamino)phenyl)boronic acid and 4-methylbenzamide using palladium-catalyzed cross-coupling reactions to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials are underway to study the safety and efficacy of this compound in humans.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-9-4-12(3)10-16(15)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
PXMXXHNOUDTDJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
